molecular formula C6H2BrClF3N B12282356 3-Bromo-5-chloro-4-(trifluoromethyl)pyridine

3-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B12282356
M. Wt: 260.44 g/mol
InChI Key: XRQUNZMUXSGJDY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method involves the bromination of 5-chloro-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve safety during the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the bromine atom.

    3-Bromo-5-(trifluoromethyl)pyridine: This compound is similar but lacks the chlorine atom.

Uniqueness

3-Bromo-5-chloro-4-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide additional sites for chemical modification. This allows for greater versatility in synthetic applications and the development of novel compounds with enhanced properties .

Properties

Molecular Formula

C6H2BrClF3N

Molecular Weight

260.44 g/mol

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H

InChI Key

XRQUNZMUXSGJDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(F)(F)F)Cl

Origin of Product

United States

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